3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
Description
3-(4-Fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a benzamide derivative featuring a fluorophenoxy group at the 3-position of the benzamide core and a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl substituent on the amide nitrogen. This compound integrates a triazole ring, a fluorinated aromatic system, and a benzamide scaffold, which are structural motifs commonly associated with biological activity in medicinal chemistry. Triazole rings enhance metabolic stability and hydrogen-bonding capacity, while the fluorophenoxy group may improve lipophilicity and target binding affinity.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-11-20(12-10-19)30-21-8-4-7-18(15-21)23(29)27-22(16-28-25-13-14-26-28)17-5-2-1-3-6-17/h1-15,22H,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSFLGZXNRYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its complex structure incorporates a fluorinated phenoxy group and a triazole moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19FN4O2, with a molecular weight of approximately 402.4 g/mol. The presence of the fluorine atom may improve the compound's pharmacokinetic properties by increasing lipophilicity and metabolic stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. This interaction can lead to modulation of enzymatic activities or inhibition of specific pathways involved in disease processes .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
| Compound | Target Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation | Study 1 |
| Compound B | Lung Cancer | Induction of apoptosis | Study 2 |
| Compound C | Colon Cancer | Cell cycle arrest | Study 3 |
These studies highlight the potential for this compound to exhibit similar anticancer properties due to its structural characteristics.
Antimicrobial Activity
Research has also indicated that compounds containing triazole moieties possess antimicrobial properties. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | Study 4 |
| S. aureus | Inhibitory | Study 5 |
| C. albicans | Fungicidal | Study 6 |
The fluorinated phenoxy group may enhance these effects by improving membrane permeability.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a structurally related compound in vitro against various cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide-Triazole Derivatives
Key Observations :
- The target compound shares the triazole-benzamide scaffold with ZVT and M26 but differs in substituents. The fluorophenoxy group in the target compound and ZVT may enhance binding to hydrophobic enzyme pockets, as seen in Mtb-targeting agents .
- M26 () incorporates a morpholino ring, which could improve solubility compared to the target compound’s phenyl-ethyl group .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
Key Observations :
- The target compound likely shares synthetic steps (e.g., C-N coupling) with ’s derivatives but may require specialized conditions for fluorophenoxy incorporation .
- M30 () employs acid-catalyzed cyclization, a strategy adaptable to the target compound’s ethyl-triazole moiety .
Physicochemical Properties
Table 4: Spectral and Stability Data
Key Observations :
- The target compound’s fluorophenoxy group may reduce solubility compared to sulfonyl or morpholino-containing analogues (e.g., ) .
- Deuterated analogues () demonstrate stable isotopic incorporation, a strategy applicable to the target compound for metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
